Trimethylamine N-oxide (dihydrate)

Descripción

Historical Context and Initial Academic Discoveries of Trimethylamine (B31210) N-oxide (dihydrate)

Trimethylamine N-oxide (TMAO), an organic compound with the formula (CH₃)₃NO, has long been recognized for its widespread presence in marine organisms. nih.govwikipedia.org Initial academic discoveries centered on its role as a key osmolyte, a compound that helps organisms maintain cellular integrity by balancing osmotic pressure, particularly in high-salinity marine environments. nih.govppexmed.com Early research identified TMAO in high concentrations in the tissues of marine fish, elasmobranchs (sharks and rays), and various invertebrates. nih.govresearchgate.net These initial studies laid the groundwork for understanding its fundamental importance in the adaptation of marine life to extreme conditions.

The investigation into TMAO's function expanded to include its role in counteracting the destabilizing effects of high hydrostatic pressure on proteins in deep-sea organisms, leading to it being termed a "piezolyte" (pressure solute). wikipedia.orgppexmed.comresearchgate.net It was observed that the concentration of TMAO in marine animals increases linearly with the depth of their habitat. wikipedia.orgppexmed.com This discovery was crucial in explaining how proteins in deep-sea creatures can maintain their structure and function under immense pressure. Furthermore, early studies elucidated the biosynthetic pathway of TMAO, identifying dietary precursors like choline (B1196258), L-carnitine, and betaine (B1666868), which are metabolized by gut microbiota into trimethylamine (TMA) and subsequently oxidized in the liver to form TMAO. nih.govresearchgate.net

Significance of Trimethylamine N-oxide (dihydrate) in Contemporary Biological and Environmental Research

In recent years, the significance of Trimethylamine N-oxide (dihydrate) has expanded beyond marine biology into broader biological and environmental research. A primary focus of contemporary research is its role as a protein-stabilizing osmolyte. nih.govresearchgate.net Studies have shown that TMAO effectively counteracts the denaturing effects of urea (B33335) and hydrostatic pressure on proteins, making it a subject of great interest in biochemistry and biophysics. nih.govresearchgate.net This property has practical applications in laboratory settings, where TMAO is used in protein folding experiments to counteract the unfolding effects of substances like urea. wikipedia.org

From an environmental perspective, TMAO is a key molecule in understanding how marine ecosystems function, particularly in the deep sea. ppexmed.com Its role as a piezolyte is fundamental to the survival of organisms in high-pressure environments. wikipedia.orgppexmed.com Research on TMAO concentrations in various marine species provides insights into their physiological adaptations and the biogeochemical cycling of nitrogen and carbon in the oceans. Furthermore, the gut microbiota-dependent production of TMAO from dietary sources has become a significant area of investigation, linking diet, microbial ecology, and host metabolism. nih.govfrontiersin.org This has implications for understanding symbiotic relationships between host organisms and their gut flora.

Overview of Key Academic Research Themes Pertaining to Trimethylamine N-oxide (dihydrate)

Current academic research on Trimethylamine N-oxide (dihydrate) is multifaceted, with several key themes emerging as central to the field.

Protein Stabilization and Folding: A major research theme revolves around the molecular mechanisms by which TMAO stabilizes protein structures. nih.govresearchgate.netresearchgate.net Investigations using techniques like molecular dynamics simulations and spectroscopy aim to elucidate how TMAO interacts with water and protein surfaces to promote and maintain the native folded state of proteins. researchgate.netnjit.edursc.org This research is crucial for understanding protein thermodynamics and has potential applications in biotechnology and drug development.

Osmoregulation and Piezolyte Function: The role of TMAO as an osmolyte and piezolyte continues to be a significant area of study. ppexmed.comusf.edudntb.gov.ua Researchers are examining its function in a wide range of marine organisms, from shallow-water species to those inhabiting the deepest parts of the ocean. ppexmed.comnih.gov This includes investigating the interplay between TMAO and other osmolytes, such as urea, and how their ratios are finely tuned to adapt to different environmental pressures. nih.govppexmed.com

Biosynthesis and Gut Microbiota: The intricate pathway of TMAO biosynthesis, involving both host and microbial enzymes, is a prominent research focus. researchgate.netresearchgate.netnih.gov Studies are identifying the specific gut bacteria and enzymes responsible for converting dietary precursors into TMA, and the subsequent oxidation to TMAO by host flavin monooxygenases (FMOs). nih.govisnff-jfb.com This line of inquiry is critical for understanding the factors that influence TMAO levels in various organisms, including diet and the composition of the gut microbiome. frontiersin.orgnih.gov

Interactive Data Table: Key Research Themes and Findings

| Research Theme | Key Findings | Primary Organisms/Systems of Study |

|---|---|---|

| Protein Stabilization | TMAO counteracts the destabilizing effects of urea and high pressure on protein structure. nih.govresearchgate.net It is thought to enhance water structure, which in turn encourages protein folding. researchgate.net | In vitro protein assays, molecular dynamics simulations, marine elasmobranchs. nih.govresearchgate.net |

| Osmoregulation | TMAO is a major osmolyte in marine animals, helping to maintain cell volume and integrity in saline environments. nih.govppexmed.com | Marine fish, crustaceans, mollusks. wikipedia.orgresearchgate.net |

| Piezolyte Function | TMAO concentration increases with habitat depth, protecting proteins from the effects of high hydrostatic pressure. wikipedia.orgppexmed.com | Deep-sea fish and invertebrates. wikipedia.orgppexmed.com |

| Biosynthesis | TMAO is formed from dietary precursors (choline, L-carnitine) via gut microbial metabolism to TMA, followed by oxidation by host liver enzymes (FMOs). nih.govresearchgate.net | Mammals (including humans), marine organisms. nih.govnih.govnih.gov |

Structure

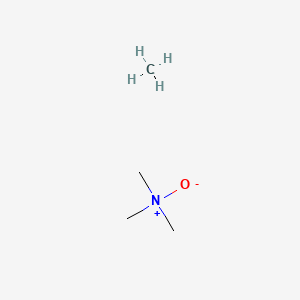

3D Structure of Parent

Propiedades

Fórmula molecular |

C4H13NO |

|---|---|

Peso molecular |

91.15 g/mol |

Nombre IUPAC |

N,N-dimethylmethanamine oxide;methane |

InChI |

InChI=1S/C3H9NO.CH4/c1-4(2,3)5;/h1-3H3;1H4 |

Clave InChI |

DXSAXAMDUIJCPC-UHFFFAOYSA-N |

SMILES canónico |

C.C[N+](C)(C)[O-] |

Origen del producto |

United States |

Biosynthesis and Metabolic Pathways of Trimethylamine N Oxide Dihydrate

Microbial Biosynthesis of Trimethylamine (B31210) N-oxide (dihydrate)

Enzymatic Mechanisms for Trimethylamine N-oxide (dihydrate) Formation (e.g., flavin-containing monooxygenases)

The conversion of TMA to TMAO is primarily catalyzed by a class of enzymes known as flavin-containing monooxygenases (FMOs). nih.govnih.govnih.gov In humans, FMO3 is the main enzyme responsible for this oxidation reaction, which occurs predominantly in the liver. case.eduwikipedia.orgmdpi.com The process involves the oxidation of the nitrogen atom in TMA, resulting in the formation of TMAO. wikipedia.org While FMO3 is the most active, FMO1 also demonstrates the ability to oxidize TMA to TMAO, albeit to a lesser extent. mdpi.comnih.gov

Some bacteria also possess enzymes capable of metabolizing TMA and TMAO, such as TMA demethylase and TMAO dehydrogenase. researchgate.net Additionally, certain marine bacteria can directly catabolize TMAO using an enzyme called TMAO demethylase (Tdm). pnas.org

Precursors and Substrates in Microbial Trimethylamine N-oxide (dihydrate) Biosynthesis

The microbial production of TMA is dependent on the availability of specific dietary precursors. The most well-studied of these are choline (B1196258), L-carnitine, and betaine (B1666868). nih.govmedrxiv.orgnih.gov These compounds are abundant in foods such as red meat, eggs, dairy products, and fish. nih.govmdpi.comnih.gov

Gut microbes utilize specific enzymes to break down these precursors. For instance, choline is converted to TMA by the enzyme choline TMA-lyase (CutC). mdpi.comfrontiersin.org The breakdown of L-carnitine to TMA involves a two-step process, first to γ-butyrobetaine and then to TMA. mdpi.com The conversion of L-carnitine can be carried out by the CntA/CntB enzyme complex or the YeaW/YeaX system in different bacteria. nih.gov

| Precursor | Microbial Enzyme/Gene Cluster | Key Bacterial Genera |

|---|---|---|

| Choline | Choline TMA-lyase (cutC/D) | Escherichia, Clostridium, Anaerococcus nih.govmdpi.com |

| L-carnitine | Rieske-type oxygenase/reductase (cntA/B), L-carnitine-TMA-lyase (yeaW/X) | Emergencia, Agathobaculum, Intestinibaculum nih.govmdpi.comnih.gov |

| Betaine | Betaine Reductase | Escherichia frontiersin.org |

| γ-butyrobetaine | gbu gene cluster | Emergencia timonensis, Agathobaculum desmolans, Intestinibaculum sp. nih.gov |

Regulatory Networks Governing Microbial Trimethylamine N-oxide (dihydrate) Production

The production of TMAO is not constant but is influenced by a complex interplay of factors. The composition of the gut microbiota plays a pivotal role; a higher abundance of TMA-producing bacteria can lead to increased TMAO levels. nih.govnih.gov Diet is another major regulator, as a diet rich in precursors like choline and L-carnitine provides the necessary substrates for microbial TMA synthesis. nih.govnih.gov

Furthermore, host factors can influence this process. For example, systemic inflammation has been shown to suppress the hepatic expression of FMO3, which can lead to a decrease in TMAO production despite a potentially "leaky" gut barrier. mdpi.com This highlights a complex feedback loop between the host's physiological state and microbial metabolic output.

Genetic Determinants of Trimethylamine N-oxide (dihydrate) Synthesis in Prokaryotes

The ability of bacteria to produce TMA is encoded in their genes. Key genes involved include cutC and cutD, which code for the choline TMA-lyase enzyme complex. mdpi.com Another important gene cluster is cntA/B, which enables the conversion of L-carnitine to TMA. mdpi.com The yeaW/X gene cluster is also implicated in L-carnitine metabolism to TMA. mdpi.comnih.gov The presence and expression of these genes within the gut microbiome are crucial determinants of an individual's capacity to produce TMA and, consequently, TMAO. nih.gov Gene analysis suggests that TMA production is more prevalent in bacteria belonging to the Firmicutes, Proteobacteria, and Actinobacteria phyla. nih.gov

Endogenous Biosynthesis of Trimethylamine N-oxide (dihydrate) in Eukaryotic Systems

Following its production by the gut microbiota, TMA is absorbed from the intestine into the portal circulation and transported to the liver. medrxiv.orgfrontiersin.org It is here that the final step of TMAO synthesis in eukaryotes primarily takes place.

Identification of Specific Cellular Compartments and Tissues for Trimethylamine N-oxide (dihydrate) Synthesis

The primary site for the conversion of TMA to TMAO in mammals is the liver. nih.govnih.govfrontiersin.org The enzyme responsible, FMO3, is highly expressed in the hepatocytes. mdpi.comnih.gov The endoplasmic reticulum within these liver cells is the specific cellular compartment where this oxidation occurs. nih.gov

While the liver is the principal site, recent evidence suggests that FMO3 is also expressed and active in other tissues, including the aorta endothelial cells in both humans and mice, indicating potential for localized TMAO synthesis. nih.gov However, the liver remains the major contributor to circulating TMAO levels. mdpi.com Once synthesized, TMAO is distributed throughout the body and is eventually cleared by the kidneys. nih.gov

Comparative Analysis of Biosynthetic Pathways Across Diverse Eukaryotic Phyla

The synthesis of Trimethylamine N-oxide (TMAO) is not a universally conserved pathway across all eukaryotic life. While extensively studied in vertebrates, particularly mammals, the capacity for TMAO biosynthesis varies significantly across different phyla. In mammals, the primary route to TMAO involves the oxidation of trimethylamine (TMA), a precursor generated by the gut microbiota from dietary sources like choline, L-carnitine, and betaine. nih.govmdpi.comnih.gov This oxidation is predominantly carried out by hepatic flavin-containing monooxygenases (FMOs), with FMO3 being the principal enzyme. nih.govmdpi.comwikipedia.orgfrontiersin.org Studies in mice have shown that FMO3 has a tenfold higher specific activity for TMA oxidation compared to FMO1. nih.gov

In marine organisms, TMAO plays a crucial role as an osmolyte, protecting against the denaturing effects of urea (B33335) and high pressure. mdpi.comwikipedia.org Many marine animals, including fish, crustaceans, and mollusks, accumulate high concentrations of TMAO in their tissues. ebi.ac.uk The biosynthetic pathways in these organisms are less clearly defined than in mammals and may involve endogenous synthesis in addition to dietary uptake and microbial contributions.

The ability to synthesize TMAO appears to be linked to the ecological niche of an organism. For instance, marine bacteria capable of reducing TMAO are found in various environments, including marine settings, shallow ponds, and the gut of other organisms. wikipedia.org This suggests a co-evolution of TMAO synthesis and degradation pathways within specific ecosystems.

Subcellular Localization of Trimethylamine N-oxide (dihydrate)-Synthesizing Enzymes

The key enzymes responsible for the final step of TMAO biosynthesis in mammals, the flavin-containing monooxygenases (FMOs), are primarily localized to the endoplasmic reticulum of liver cells. wikipedia.orgnih.gov Specifically, FMO3, the major FMO isoform in the adult human liver, is a transmembrane protein embedded in the endoplasmic reticulum membrane. wikipedia.orgnih.gov This subcellular localization is critical for its function, as it allows the enzyme to access its substrate, TMA, which is absorbed from the gut and transported to the liver via the portal circulation. frontiersin.org The localization within the endoplasmic reticulum also facilitates the interaction of FMO3 with its necessary cofactor, flavin adenine (B156593) dinucleotide (FAD), and coenzyme, nicotinamide (B372718) adenine dinucleotide phosphate (B84403) (NADP). nih.govwikipedia.org

Metabolic Reduction and Catabolism of Trimethylamine N-oxide (dihydrate)

The breakdown of TMAO is as crucial as its synthesis and is primarily carried out by microbial enzymes. This process, known as TMAO reduction, converts TMAO back to trimethylamine (TMA). wikipedia.orgwikipedia.org

Enzymatic Mechanisms of Trimethylamine N-oxide (dihydrate) Reductase (TMAOR) Activity (e.g., TorA, TorC systems)

The reduction of TMAO is catalyzed by a class of enzymes called Trimethylamine N-oxide reductases (TMAORs). wikipedia.org These enzymes are particularly well-studied in bacteria such as Escherichia coli and Shewanella massilia. wikipedia.orgnih.gov In E. coli, the TMAO reductase system is encoded by the torCAD operon. wikipedia.org The torA gene encodes the terminal reductase, TorA, a periplasmic enzyme containing a molybdenum cofactor. wikipedia.orgnih.gov TorA is responsible for the direct reduction of TMAO to TMA. The torC gene encodes a pentahemic c-type cytochrome, TorC, which is anchored to the membrane and is believed to transfer electrons to TorA. wikipedia.orgnih.govresearcher.life

Some TMAO reductases exhibit high substrate specificity, primarily acting on TMAO, while others, classified as DMSO/TMAO reductases, can reduce a broader range of N- and S-oxide substrates. wikipedia.org

Electron Transfer Systems and Cofactor Requirements in Trimethylamine N-oxide (dihydrate) Reduction

The reduction of TMAO is an anaerobic respiratory process where TMAO serves as the terminal electron acceptor. wikipedia.orgnih.gov The electron transport chain involved in this process is complex and involves several components. In E. coli, electrons can be supplied by various substrates, including formate (B1220265) and NADH. nih.gov These electrons are passed through a series of cytochromes before reaching the terminal reductase. nih.gov Specifically, cytochromes with absorption peaks at approximately 548, 552, 554, and 557 nm are involved in the electron transfer to TMAO reductase. nih.gov

The TorC cytochrome is a key intermediary, receiving electrons from the menaquinol (B15198786) pool in the membrane and transferring them to the periplasmic TorA. researcher.life A crucial cofactor for all known terminal TMAO reductases is a molybdenum cofactor, specifically bis(molybdopterin guanine (B1146940) dinucleotide)molybdenum. wikipedia.orgebi.ac.uk

Regulation of Trimethylamine N-oxide (dihydrate) Catabolism and its Impact on Cellular Redox State

The catabolism of TMAO is tightly regulated and has a significant impact on the cell's redox balance. The process allows bacteria to grow anaerobically on non-fermentable carbon sources, using TMAO as an alternative electron acceptor. wikipedia.org This is particularly important in anaerobic environments where oxygen is scarce.

By utilizing TMAO as a terminal electron acceptor, bacteria can generate a proton motive force across the membrane, which is then used for ATP synthesis. This process is a form of anaerobic respiration and is crucial for the energy metabolism of many gut and marine bacteria. The reduction of TMAO to TMA also influences the redox state of the cell by consuming reducing equivalents.

Genetic and Transcriptional Regulation of Trimethylamine N-oxide (dihydrate) Reductases

The expression of TMAO reductase genes is strictly controlled at the genetic and transcriptional level. In E. coli, the torCAD operon is induced by the presence of TMAO or similar compounds and is repressed by oxygen. wikipedia.orgnih.gov This regulation ensures that the enzymes for TMAO reduction are only synthesized when their substrate is available and when anaerobic conditions necessitate their use.

The regulation of the tor operon involves a two-component regulatory system, TorS/TorR. nih.gov TorS is a sensor kinase that detects the presence of TMAO in the periplasm, and TorR is the response regulator that, upon activation, promotes the transcription of the torCAD operon. nih.gov Interestingly, in some deep-sea bacteria like Vibrio fluvialis, the expression of TMAO reductase is also induced by high hydrostatic pressure, indicating an adaptation to their specific environment. nih.gov

Unlike some other respiratory enzyme systems, the expression of the tor operon in E. coli is not directly controlled by the global anaerobic regulator FNR (Fumarate and Nitrate Reductase regulator). researcher.lifenih.gov Instead, its regulation appears to be dependent on the cellular levels of the bis-molybdopterin guanine dinucleotide (bis-MGD) cofactor. researcher.life

Table of Mentioned Compounds

| Compound Name |

| Trimethylamine N-oxide (dihydrate) |

| Trimethylamine |

| Choline |

| L-carnitine |

| Betaine |

| Flavin adenine dinucleotide |

| Nicotinamide adenine dinucleotide phosphate |

| Formate |

| NADH |

| Urea |

| Molybdenum |

| bis(molybdopterin guanine dinucleotide)molybdenum |

Interactive Data Tables

Biosynthesis of TMAO

| Enzyme | Organism | Subcellular Localization | Key Function |

| Flavin-containing monooxygenase 3 (FMO3) | Human, Mouse | Endoplasmic Reticulum (Liver) | Oxidation of TMA to TMAO nih.govmdpi.comwikipedia.org |

| Flavin-containing monooxygenase 1 (FMO1) | Mouse | Endoplasmic Reticulum (Liver) | Minor role in TMA oxidation nih.gov |

Catabolism of TMAO

| Enzyme/System | Organism | Subcellular Localization | Key Function | Cofactor |

| TMAO Reductase (TorA) | E. coli, S. massilia | Periplasm | Reduction of TMAO to TMA wikipedia.orgnih.gov | Molybdenum cofactor wikipedia.orgebi.ac.uk |

| Cytochrome (TorC) | E. coli | Inner Membrane | Electron transfer to TorA wikipedia.orgresearcher.life | Heme |

Ecological Distribution and Biological Occurrence of Trimethylamine N Oxide Dihydrate

Prevalence of Trimethylamine (B31210) N-oxide in Marine Ecosystems

TMAO is a well-known osmolyte, a compound that affects the osmotic pressure of body fluids, and is particularly abundant in marine life. biologists.comnih.gov Its presence is crucial for the survival and physiological function of a wide array of marine organisms.

Distribution in Marine Vertebrates and Invertebrates

TMAO is widely distributed among marine vertebrates and invertebrates, including fish, crustaceans, and mollusks. wikipedia.org

Fish: The concentration of TMAO varies significantly among different fish species. Elasmobranchs (cartilaginous fish like sharks and rays) typically contain higher levels of TMAO compared to teleosts (bony fish). researchgate.netnih.gov Among teleosts, the Gadoidae family, which includes cod, haddock, and pollock, is known for its high TMAO content. researchgate.net The accumulation of TMAO in fish muscle is thought to be of exogenous origin, derived from their diet. researchgate.net

Crustaceans and Mollusks: TMAO is also found in the tissues of marine crustaceans and mollusks. wikipedia.org For instance, the muscle of crustaceans can contain 30–90 mmol/kg of TMAO, while in squids, the concentration can be as high as 200 mmol/kg. researchgate.net

Accumulation and Significance in Deep-Sea Organisms and High-Pressure Environments

A remarkable characteristic of TMAO is its increasing concentration with the depth at which marine organisms reside. wikipedia.org This trend has been observed in various taxa, including teleost fishes, crustaceans, and chondrichthyes. researchgate.net

Deep-sea organisms have adapted to the extreme pressure of their environment by accumulating piezolytes, small organic molecules that help maintain the structure and function of biomolecules. TMAO is the most abundant of these piezolytes. wikipedia.org It acts as a protein stabilizer, counteracting the distorting effects of hydrostatic pressure on proteins. wikipedia.org Research has shown a linear increase in TMAO concentration with capture depth in teleost fishes and many invertebrates. researchgate.net For example, the deepest-living fish species discovered, Pseudoliparis swirei, found in the Mariana Trench at depths of 8,076 meters, has high concentrations of TMAO in its tissues. wikipedia.org

Studies on Hawaiian mid-water fishes found that TMAO content increased linearly with the average depth of occurrence. lumcon.edu This supports the hypothesis that TMAO is crucial for counteracting the effects of hydrostatic pressure. lumcon.edu Similarly, a study comparing shallow-water and deep-sea teleost and elasmobranch species found significantly higher TMAO levels in the tissues of the deep-sea species. nih.gov

Role of Trimethylamine N-oxide in Osmoregulation in Marine Species

TMAO plays a vital role in osmoregulation, the process by which organisms maintain the water and salt balance of their body fluids. researchgate.net In marine environments, organisms are constantly challenged by the high salinity of seawater. TMAO, along with other methylamines like betaine (B1666868), helps to increase the osmotic concentration of the intracellular fluid, preventing water loss and cellular dehydration. biologists.com

In elasmobranchs, TMAO has a particularly important dual function. These fish retain high concentrations of urea (B33335) in their tissues as a primary osmolyte to remain isosmotic with seawater. biologists.com However, urea can be a destabilizing agent for proteins. TMAO counteracts the detrimental effects of urea, with a typical urea-to-TMAO ratio of 2:1 being maintained to ensure protein stability. biologists.comresearchgate.net

Presence of Trimethylamine N-oxide in Terrestrial Biological Systems

While most renowned for its role in marine life, TMAO is also present in terrestrial organisms, including mammals, plants, and fungi. nih.gov

Detection in Select Mammalian Tissues, Organs, and Biofluids

In mammals, TMAO is primarily known as a metabolite derived from the gut microbiota's action on dietary precursors like choline (B1196258), L-carnitine, and betaine, which are abundant in foods such as red meat, eggs, and dairy products. nih.govmdpi.com After trimethylamine (TMA) is produced by gut bacteria, it is absorbed and oxidized in the liver by flavin-containing monooxygenase 3 (FMO3) to form TMAO. frontiersin.org

TMAO is distributed throughout the body and can be detected in various biofluids, including plasma and urine. frontiersin.org It is ultimately eliminated from the body primarily through the kidneys. frontiersin.org While TMAO is a natural metabolite, elevated plasma levels in humans have been studied in relation to various health conditions. nih.gov

Occurrence and Function in Plant and Fungal Species

Recent research has revealed the endogenous presence of TMAO in plants. researchgate.net Studies have shown that plants can synthesize TMAO, and its levels increase in response to abiotic stresses such as low temperatures, drought, and high salinity. researchgate.net This suggests that TMAO acts as a protective osmolyte in plants, similar to its function in marine organisms, by promoting proper protein folding and activating stress-induced gene expression. researchgate.net This discovery indicates that TMAO is a previously unrecognized plant molecule that positively regulates tolerance to environmental stressors. researchgate.net

The presence and functions of TMAO are also noted in fungi, highlighting its broad importance across different biological kingdoms. nih.gov

Environmental Cycling and Fate of Trimethylamine N-oxide (dihydrate)

The environmental journey of TMAO is predominantly an aquatic story, where it is a key player in marine biogeochemical cycles. Its fate is intrinsically linked to microbial activity, which governs its transformation and degradation.

Atmospheric and Aquatic Concentrations of Trimethylamine N-oxide (dihydrate)

There is limited information available regarding the atmospheric concentrations of TMAO. Its low volatility suggests it is not a major component of the atmosphere.

In aquatic environments, however, TMAO is widespread, particularly in marine ecosystems. It has been detected at nanomolar concentrations in surface seawaters. nih.govnih.gov The first quantitative measurements in the coastal waters of the Antarctic Peninsula reported dissolved TMAO concentrations ranging from below the detection limit of 1.65 nmol dm⁻³ up to 76.9 nmol dm⁻³, with a mean value of 15.2 nmol dm⁻³. uea.ac.ukfrontiersin.org In some marine surface waters, concentrations can reach as high as 79 nM. nih.gov Generally, the concentration of TMAO in the water column increases with depth. nih.gov While TMAO is well-documented in marine fish, it is found in lower concentrations or is absent in freshwater species. nih.govresearchgate.net

Table 1: Aquatic Concentrations of Trimethylamine N-oxide (TMAO)

| Environment | Concentration Range | Mean Concentration | Reference |

|---|---|---|---|

| Antarctic Coastal Waters (upper 100m) | <1.65 - 76.9 nmol dm⁻³ | 15.2 nmol dm⁻³ | uea.ac.ukfrontiersin.org |

| Marine Surface Waters | Can reach up to 79 nM | - | nih.gov |

Role of Trimethylamine N-oxide (dihydrate) in Global Nitrogen and Carbon Biogeochemical Cycles

TMAO plays a significant role in the biogeochemical cycling of carbon and nitrogen in marine environments. nih.govresearchgate.net It serves as an important nutrient source for the abundant heterotrophic bacteria in the ocean. uea.ac.uknih.govnih.gov Ecologically vital marine bacteria, particularly those from the SAR11 and marine Roseobacter clades (MRC), can utilize TMAO as a source of both carbon and nitrogen for growth. uea.ac.uknih.govfrontiersin.org

The metabolism of TMAO by these bacteria releases its carbon and nitrogen back into the marine food web. nih.gov For example, the catabolism of TMAO by the bacterium Ruegeria pomeroyi results in the remineralization of nitrogen as ammonium (B1175870), which can then be used by other microorganisms. nih.gov Given that methylated amines, including TMAO, constitute the second largest pool of dissolved organic nitrogen in the oceans after N₂ gas, their microbial turnover is a critical process in oceanic nutrient flow. frontiersin.orgnih.gov The genes required for TMAO catabolism are highly expressed in natural marine bacterioplankton communities, underscoring the importance of this compound as a substrate for energy generation and as a key component of the marine nitrogen cycle. nih.govnih.gov

Microbial Degradation and Transformation of Trimethylamine N-oxide (dihydrate) in Environmental Contexts

The degradation of TMAO in the environment is a microbially-driven process. In marine ecosystems, heterotrophic bacteria are the primary agents of TMAO catabolism. nih.govnih.gov Specific enzymes and transport systems have been identified for this process. The enzyme TMAO demethylase (Tdm) is responsible for the first step in TMAO degradation, converting it to other compounds. uea.ac.ukpnas.org Bacteria also possess specific transporters, such as the ATP-binding cassette (ABC) transporter TmoXWV, to uptake TMAO from the environment. uea.ac.uknih.gov

In addition to being a nutrient source, some bacteria can use TMAO as a terminal electron acceptor during anaerobic respiration. researchgate.netmdpi.com In this process, TMAO is reduced to the volatile compound trimethylamine (TMA). mdpi.comwikipedia.org This capability is found in various bacteria, including marine species like Shewanella and Vibrio, as well as many enterobacteria. mdpi.comnih.gov

In the context of the gut microbiome, as mentioned previously, a key transformation is the reduction of TMAO back to TMA. researchgate.net This is primarily carried out by bacteria from the Enterobacteriaceae family, such as Escherichia coli. researchgate.net This retroconversion highlights a dynamic interplay between the host and its gut microbiota in metabolizing this compound.

Table 2: Key Microbial Players and Enzymes in TMAO Transformation

| Process | Microbial Group / Species | Key Enzymes / Transporters | Environment | Reference |

|---|---|---|---|---|

| TMAO Catabolism (as C/N source) | SAR11 clade, Marine Roseobacter clade (Ruegeria pomeroyi) | TMAO demethylase (Tdm), ABC transporter (TmoXWV) | Marine | uea.ac.uknih.govpnas.org |

| Anaerobic Respiration (TMAO reduction) | Shewanella, Vibrio, Enterobacteriaceae | TMAO reductase (e.g., TorA) | Marine, Gut | mdpi.comnih.gov |

| Metabolic Retroconversion (TMAO to TMA) | Enterobacteriaceae (Escherichia coli) | TMAO reductase | Gut | researchgate.net |

| TMA Production (from precursors) | Firmicutes, Proteobacteria, Actinobacteria | Choline TMA-lyase (CutC/D), Carnitine monooxygenase (CntA/B) | Gut | nih.govnih.govnih.gov |

Molecular and Cellular Roles of Trimethylamine N Oxide Dihydrate

Mechanism of Trimethylamine (B31210) N-oxide (dihydrate) as a Chemical Chaperone

Trimethylamine N-oxide (TMAO) is a naturally occurring organic compound that plays a crucial role in protecting macromolecules from environmental stresses. nih.gov As a chemical chaperone, it facilitates the proper folding and maintenance of the native, functional conformations of proteins. mdpi.com This protective capacity is particularly vital for organisms living in extreme environments, such as the deep sea, where high hydrostatic pressure and the presence of high concentrations of denaturants like urea (B33335) threaten protein stability. nih.govwikipedia.org The mechanism of TMAO's chaperone activity is complex, involving a combination of direct and indirect interactions with both proteins and the surrounding solvent molecules.

The interaction of Trimethylamine N-oxide (dihydrate) with proteins is a subject of ongoing research, with several proposed mechanisms that are not mutually exclusive. One prominent theory is the "osmophobic effect," where TMAO is preferentially excluded from the protein's surface. ppexmed.com This exclusion is driven by unfavorable interactions between TMAO and the peptide backbone. nih.gov To minimize these unfavorable interactions, the protein adopts a more compact, folded state, thus reducing its exposed surface area. mdpi.com This indirect mechanism suggests that TMAO stabilizes proteins by influencing the thermodynamics of the solvent. researchgate.net

Conversely, other studies provide evidence for direct, attractive interactions between TMAO and proteins. nih.govresearchgate.net TMAO is an amphiphilic molecule; its hydrophobic trimethyl end can engage in van der Waals contacts with nonpolar amino acid side chains, while its hydrophilic N-oxide end can form hydrogen bonds or have electrostatic interactions with polar or charged residues on the protein surface. nih.gov Some molecular dynamics simulations show that TMAO molecules can bind to the enzyme surface, acting like a surfactant. rsc.org This direct interaction model suggests that TMAO's stabilizing effect comes from its ability to favorably interact with the heterogeneous surface of a folded protein. nih.gov For instance, solid-state NMR studies on the SH3 protein domain revealed that TMAO directly interacts with residues in both the hydrophobic core and on the protein surface. nih.gov TMAO also has a strong unfavorable interaction with the phosphate (B84403) groups of nucleic acids, which contributes to its ability to stabilize the tertiary structures of RNA. nih.gov

The nature of these interactions is highly dependent on the context, including the solvent environment. In aqueous solutions, TMAO's interactions limit unfavorable contacts between water and hydrophobic surfaces and reduce water dynamics near the protein, which helps to rigidify the protein's backbone. rsc.org However, in non-aqueous solvents like hexane, TMAO can act as a denaturant by accumulating on the enzyme and forming numerous hydrogen bonds, disrupting its structure. rsc.org

TMAO is recognized as a potent protein stabilizer that promotes the native, compact state of proteins. nih.gov It achieves this by shifting the thermodynamic equilibrium from the denatured state towards the native state. nih.gov The stabilizing effect is largely attributed to the "osmophobic" or preferential exclusion mechanism, which makes the folded conformation energetically more favorable by minimizing the protein's surface area exposed to the osmolyte solution. ppexmed.com This effect not only stabilizes existing native structures but also aids in the refolding of misfolded or denatured proteins. nih.gov

However, the influence of TMAO is not universally stabilizing. Its effectiveness can be highly context-dependent. For example, while it is known to restore the function of some mutant proteins, its effect on protein folding kinetics can vary. nih.gov Studies on carbonic anhydrase, a protein with slow folding kinetics, have shown that TMAO can actually inhibit the refolding process by affecting the cis-trans isomerization of proline residues. nih.govnih.gov Furthermore, the stabilizing properties of TMAO are pH-dependent; at acidic pH (below its pKa of ~4.7), the protonated form of TMAO is not able to stabilize the native protein state. mdpi.com In some cases, particularly in the absence of stressors like urea, TMAO can "over-stabilize" proteins, leading to a loss of necessary conformational flexibility and the formation of non-functional aggregates. ppexmed.comnih.gov

Table 1: Effect of TMAO on Protein Stability and Folding

| Protein Studied | Observation | Reference |

| Chymotrypsin Inhibitor 2 | Remains well-structured in 8 M urea with 4 M TMAO. | researchgate.net |

| Elastin-like Polypeptide (ELP) | Stabilizes collapsed conformations. | nih.gov |

| Carbonic Anhydrase (CA) | Inhibits refolding by affecting proline isomerization. | nih.govnih.gov |

| Prion Protein (PrP) | Decreased thermal stability at low pH; behaved as a denaturant. | nih.gov |

| RNA Tertiary Structures | Acts as an effective stabilizer, more so than for proteins on a per-residue basis. | nih.gov |

TMAO plays a significant role in maintaining the activity and structural integrity of various enzymes, especially under conditions that would typically cause denaturation. documentsdelivered.com Its ability to favor compact protein structures directly translates to the preservation of the active conformation of enzymes. nih.gov

Research has shown varied effects of TMAO on enzyme activity; it can activate some enzymes while inhibiting others. nih.govdocumentsdelivered.com For instance, in studies on lactate (B86563) dehydrogenase (LDH), TMAO treatment was found to beneficially increase the enzyme's substrate affinity. mdpi.com When rabbit LDH activity was inhibited by urea, the addition of TMAO helped recover its function to control levels. mdpi.com Similarly, TMAO increased the ATPase activity of chicken skeletal muscle myosin that had been inhibited by urea. mdpi.com It also markedly decreases the rate of thermal inactivation of catalase, further indicating its role in promoting compact, stable enzyme structures. nih.govdocumentsdelivered.com The protective effect of TMAO extends to pressure-induced inactivation. Studies on LDH from teleost fish and mammals demonstrated that TMAO significantly stabilized the enzymes against denaturation by high hydrostatic pressure. nih.gov

The mechanism behind this stabilization is linked to TMAO's influence on the enzyme's hydration layer and structure. By strengthening the water-water hydrogen bond network around the protein, TMAO discourages the unfolding that would disrupt the enzyme's active site. researchgate.netrsc.org

A key function of TMAO as a chemical chaperone is its ability to counteract the denaturing effects of various physical and chemical stressors. nih.gov It is particularly well-known for its capacity to mitigate the damage caused by high concentrations of urea and extreme hydrostatic pressure, conditions faced by many marine organisms. nih.govwikipedia.orgnih.gov

The counteraction of urea-induced denaturation is a classic example of TMAO's protective role. researchgate.net Urea disrupts protein structure, but TMAO reverses this effect. researchgate.netnih.gov Molecular dynamics simulations suggest TMAO achieves this primarily through an indirect mechanism. researchgate.net It strengthens the surrounding water structure, making it a less favorable solvent for the protein's peptide backbone, thus discouraging unfolding. researchgate.net Furthermore, TMAO inhibits the preferential interaction between urea and the protein, effectively shielding the protein from urea's denaturing action. nih.gov

Similarly, TMAO protects proteins from the destabilizing effects of high pressure, which is why it is termed a "piezolyte" (pressure solute). wikipedia.orgppexmed.com High pressure can disrupt protein structure and function, but the presence of TMAO stabilizes proteins and reduces pressure-induced denaturation. nih.gov Neutron scattering experiments have revealed that TMAO helps water resist the structural perturbations caused by pressure, thereby protecting the hydration shell of the protein. whiterose.ac.uk

While TMAO generally prevents the aggregation of denatured proteins by stabilizing their native fold, its effect on aggregation can be complex. nih.gov By stabilizing globular proteins, it can prevent the exposure of aggregation-prone sequences. nih.gov However, for some proteins, such as amyloidogenic intrinsically disordered proteins, TMAO can actually promote aggregation. nih.gov

Function of Trimethylamine N-oxide (dihydrate) in Cellular Osmoregulation

Beyond its role as a chemical chaperone, TMAO is a critical osmolyte, a small solute used by cells to maintain cell volume and manage osmotic pressure. ontosight.ai This function is especially prominent in marine organisms that must survive in hyperosmotic environments. mdpi.com

TMAO helps cells maintain osmotic balance with their surroundings, primarily by regulating intracellular water content. ppexmed.com In environments with high external salt concentrations, cells risk losing water and shrinking. By accumulating TMAO, cells increase their internal solute concentration, which helps to retain water and maintain proper cell volume. ppexmed.commdpi.com

TMAO is considered a "superosmolyte" because it is highly effective at this function. ppexmed.com It has a higher osmotic coefficient than many other common osmolytes, meaning it has a stronger ability to retain cell water against osmotic stress on a per-mole basis. ppexmed.comppexmed.com Another advantageous property is that, unlike other osmolytes, TMAO has very little effect on the density of the solution, which may be beneficial for maintaining the homeostasis of cellular processes that are sensitive to density. ppexmed.comppexmed.com In many deep-sea species, the concentration of TMAO in their tissues increases linearly with depth, directly corresponding to the increase in hydrostatic pressure, highlighting its dual role in protecting against both pressure and osmotic stress. wikipedia.orgppexmed.com

Table 2: Osmotic Properties of TMAO Compared to Other Solutes

| Solute | Osmotic Coefficient (at 1 M) | Effect on Solution Density | Reference |

| TMAO | >1.0 | Little effect | ppexmed.comppexmed.com |

| Betaine (B1666868) | <1.0 | Increases density | ppexmed.com |

| Glycine (B1666218) | <1.0 | Not specified | ppexmed.com |

| Ideal Solute | 1.00 | Not applicable | ppexmed.com |

Interplay of Trimethylamine N-oxide (dihydrate) with Other Organic Osmolytes in Cellular Homeostasis

Trimethylamine N-oxide (TMAO) is a significant organic osmolyte, a class of small solutes that cells accumulate to maintain volume and counteract the effects of environmental stress. acs.org In many marine organisms, particularly in deep-sea environments, TMAO does not act in isolation. Its function in cellular homeostasis is intricately linked with other organic osmolytes. ppexmed.comscispace.com

The interplay between TMAO and other osmolytes is a key strategy for survival in diverse and challenging environments. For instance, in cartilaginous fish like sharks and rays, TMAO works in concert with high concentrations of urea. While urea is a potent protein destabilizer, TMAO effectively counteracts its detrimental effects, allowing these organisms to maintain protein structure and function. acs.orgmdpi.com This counteracting effect is a classic example of osmolyte synergy, where the combination of two molecules provides a protective benefit that neither could achieve alone.

In many marine invertebrates, the concentration of TMAO increases with depth, often accompanied by a decrease in other osmolytes such as glycine, taurine, and betaine. researchgate.net This suggests a shift in osmolyte strategy in response to the extreme hydrostatic pressure of the deep sea. While osmolytes like glycine are effective at shallower depths, the unique properties of TMAO make it particularly suited for the high-pressure conditions of the hadal zone. ppexmed.comresearchgate.net

The following table summarizes the interplay of TMAO with other common organic osmolytes:

| Organic Osmolyte | Interacting Organism/Environment | Nature of Interplay | Reference |

| Urea | Cartilaginous fish (sharks, rays) | TMAO counteracts the protein-destabilizing effects of urea. acs.orgmdpi.com | acs.orgmdpi.com |

| Glycine, Taurine, Betaine | Marine invertebrates | TMAO concentrations increase with depth while these osmolytes decrease, suggesting a pressure-related functional shift. researchgate.net | researchgate.net |

| scyllo-Inositol | Deep-sea animals (anemones, polychaetes, etc.) | Found in conjunction with high levels of TMAO in some deep-sea species. scispace.com | scispace.com |

| Glycerophosphorylcholine | Deep-sea animals | Present alongside TMAO as part of the osmolyte pool in deep-sea organisms. scispace.com | scispace.com |

Adaptive Responses Involving Trimethylamine N-oxide (dihydrate) under Osmotic Stress Conditions

Cells employ adaptive mechanisms to cope with osmotic stress, which occurs when there is an imbalance in solute concentrations between the cell's interior and the external environment. Trimethylamine N-oxide (dihydrate) plays a crucial role in these adaptive responses, particularly in organisms subjected to high osmotic stress, such as marine life. acs.orgacs.org

One of the primary adaptive responses is the accumulation of compatible osmolytes like TMAO within the cell. acs.org Unlike inorganic ions, which can disrupt protein function at high concentrations, TMAO is considered a "compatible" solute because it can accumulate to high levels without significantly interfering with cellular processes. scispace.com In fact, it often enhances protein stability. acs.org

Under hyperosmotic conditions (high external solute concentration), cells accumulate TMAO to increase their internal osmolarity, thereby preventing water loss and cell shrinkage. Conversely, under hypoosmotic conditions (low external solute concentration), cells can release TMAO to prevent excessive water influx and swelling. nih.gov The transport of TMAO across the cell membrane is a regulated process, involving specific transport proteins that can be activated by changes in cell volume. nih.gov

Recent research has also uncovered the role of TMAO as a protective osmolyte in plants, a context where its presence was not previously reported. nih.gov Studies have shown that plants contain endogenous levels of TMAO, and these levels increase in response to abiotic stresses like drought and high salinity, which are forms of osmotic stress. nih.gov This suggests that TMAO enhances plant adaptation to these conditions by promoting proper protein folding and activating stress-induced gene expression. nih.gov

Participation of Trimethylamine N-oxide (dihydrate) in Cellular Stress Responses

Modulation of Heat Shock Protein Expression and Activity by Trimethylamine N-oxide (dihydrate)

Heat shock proteins (HSPs) are a family of molecular chaperones that play a critical role in protecting cells from stress-induced damage by assisting in the proper folding of proteins and preventing their aggregation. mdpi.com Trimethylamine N-oxide (dihydrate) has been shown to modulate the expression and activity of HSPs, particularly in response to thermal stress. nih.gov

In a study using red blood cells from the dogfish shark (Squalus acanthias), researchers found that the presence of physiologically relevant concentrations of TMAO inhibited the induction of HSP70 in response to acute heat shock. nih.gov This suggests a coordinated response between chemical chaperones like TMAO and molecular chaperones like HSPs. The study proposed that TMAO itself provides a thermoprotective role, stabilizing proteins and preserving cellular function during thermal stress, thereby reducing the need for the cell to mount a full heat shock response. nih.gov

While direct modulation of HSP gene expression by TMAO is an area of ongoing research, the ability of TMAO to stabilize proteins under stress can indirectly affect the HSP system. By preventing protein denaturation and aggregation, TMAO may lessen the burden on HSPs, allowing the cell to conserve the energy that would otherwise be expended on synthesizing these proteins.

Role of Trimethylamine N-oxide (dihydrate) in Oxidative Stress Mitigation Mechanisms

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these harmful molecules. TMAO has been shown to play a role in mitigating oxidative stress, although the mechanisms are complex and can be context-dependent.

One key pathway involved in the cellular defense against oxidative stress is the Nrf2 signaling pathway. Research has indicated that TMAO can protect myoblasts from oxidative stress-induced damage by increasing the expression of Nrf2 and its downstream antioxidant enzymes, including heme oxygenase-1 (HO-1), NAD(P)H dehydrogenase (NQO1), and catalase (CAT). nih.gov This suggests that TMAO can enhance the cell's intrinsic antioxidant capacity.

However, the role of TMAO in oxidative stress is not always protective. In other contexts, such as in macrophage foam cells, TMAO has been found to promote oxidative stress by inhibiting the expression of Nrf2 and its downstream targets. nih.gov This dual role highlights the complexity of TMAO's effects, which can vary depending on the cell type and the specific physiological or pathological conditions.

The following table summarizes research findings on the role of TMAO in oxidative stress:

| Cell Type/Model | Effect of TMAO on Oxidative Stress | Mechanism | Reference |

| C2C12 myoblasts | Protective | Increased expression of Nrf2 and downstream antioxidant enzymes (HO-1, NQO1, CAT). nih.gov | nih.gov |

| Macrophage foam cells | Promotes oxidative stress | Inhibition of Nrf2 expression and downstream antioxidant response elements. nih.gov | nih.gov |

| Mice | Promotes age-related vascular oxidative stress | Increased superoxide-driven oxidative stress. ahajournals.org | ahajournals.org |

Contributions of Trimethylamine N-oxide (dihydrate) to Cellular Protection under High-Pressure Environments

One of the most well-documented roles of Trimethylamine N-oxide (dihydrate) is its contribution to cellular protection in high-pressure environments, particularly in deep-sea organisms. nih.govbohrium.comresearchgate.net The immense hydrostatic pressure of the deep ocean can disrupt cellular structures and functions, including membrane fluidity and protein stability. nih.gov

TMAO acts as a piezolyte, a small molecule that helps to counteract the effects of high pressure. ppexmed.com Its accumulation in the cells of deep-sea organisms is a key adaptation that allows them to thrive in this extreme environment. nih.govbohrium.com The concentration of TMAO in the muscle tissue of marine animals has been observed to increase linearly with depth. scispace.comresearchgate.net

The protective mechanism of TMAO under high pressure is multifaceted. It stabilizes proteins by promoting their native, folded state and counteracting the pressure-induced unfolding. acs.orgbohrium.com TMAO achieves this, in part, by being preferentially excluded from the protein's surface, a phenomenon that favors a more compact protein structure. scispace.combohrium.com

Furthermore, TMAO influences the structure of water itself. Neutron scattering and computational modeling studies have revealed that TMAO resists the pressure-induced perturbation of water structure. bohrium.comresearchgate.netnih.gov It enhances the hydrogen bonding between water molecules and maintains a more ordered water structure around biomolecules, which contributes to their stability under pressure. bohrium.comresearchgate.net

Interactions of Trimethylamine N-oxide (dihydrate) with Biological Membranes

The interaction of Trimethylamine N-oxide (dihydrate) with biological membranes is a critical aspect of its function as a cellular protectant, particularly under conditions of osmotic and hydrostatic stress. acs.org

Molecular dynamics simulations and experimental studies have shown that TMAO has a significant impact on the structural properties of lipid membranes. acs.org TMAO molecules are generally expelled from the membrane surface due to repulsive interactions with the polar head groups of the lipids. acs.org This exclusion leads to dehydration of the lipid head groups, which in turn increases the packing density of the membrane. acs.org

The increased packing density results in a thicker and less permeable membrane, which can help to protect the cell from the damaging effects of high osmotic or hydrostatic pressure. acs.org TMAO has also been shown to increase the temperature of the fluid-to-gel phase transition of the membrane, indicating a stabilizing effect on the membrane structure. acs.org

The transport of TMAO across the cell membrane is a regulated process. In elasmobranch red blood cells, TMAO uptake occurs through both sodium-dependent and sodium-independent pathways. nih.gov The sodium-independent pathway is stimulated by cell swelling, suggesting a role for TMAO in volume regulation. This swelling-activated transport is inhibited by anion transport inhibitors, indicating the involvement of specific osmolyte channels. nih.gov

Molecular Dynamics Simulations and Experimental Characterization of Trimethylamine N-oxide (dihydrate)-Lipid Bilayer Interactions

The interaction between Trimethylamine N-oxide (TMAO) and lipid bilayers, the fundamental structure of cellular membranes, has been a subject of extensive research, employing both computational and experimental techniques. Molecular dynamics (MD) simulations and various spectroscopic methods have provided detailed insights into the molecular mechanisms governing these interactions.

MD simulations consistently demonstrate that TMAO molecules are generally expelled from the immediate surface of lipid bilayers. nih.govresearchgate.net This exclusion is attributed to unfavorable or repulsive interactions between TMAO and the polar head groups of the lipid molecules. nih.govresearchgate.net As a consequence of being pushed away from the membrane surface, TMAO indirectly structures the surrounding water molecules. This leads to a significant effect: the dehydration of the lipid head groups. nih.govresearchgate.net This induced dehydration enhances the packing density of the lipids within the bilayer. nih.govresearchgate.net

Experimental studies provide results that are in close agreement with these simulation findings. nih.govresearchgate.net Techniques such as vibrational spectroscopy have been instrumental in characterizing the hydration structure and surface activity of TMAO at membrane interfaces. rsc.orgresearchgate.net For instance, heterodyne-detected vibrational sum frequency generation (HD-VSFG) studies on model phospholipid monolayers have revealed that TMAO significantly alters the interfacial electrostatics. nih.gov These experiments show that TMAO preferentially screens the cationic choline (B1196258) components of phosphatidylcholine lipids more effectively than the anionic phosphate groups. nih.gov This differential screening modifies the electrical environment at the membrane-water interface. nih.gov

The table below summarizes key findings from molecular dynamics simulations regarding the interaction of TMAO with lipid bilayers.

Table 1: Summary of Molecular Dynamics Simulation Findings on TMAO-Lipid Bilayer Interactions

| Finding | Molecular Mechanism | Consequence |

|---|---|---|

| Exclusion from Surface | Repulsive interactions with polar lipid head groups. nih.govresearchgate.net | TMAO concentration is lower near the membrane than in the bulk solution. |

| Head Group Dehydration | Expulsion of TMAO from the interface alters water structuring. nih.gov | Water molecules are removed from the vicinity of the lipid head groups. |

| Increased Packing Density | A result of head group dehydration and altered water structure. nih.govresearchgate.net | Lipids are more tightly packed, leading to a thicker and less fluid membrane. |

| Altered Electrostatics | Preferential screening of cationic choline over anionic phosphate groups. nih.gov | The electrical potential profile across the membrane interface is changed. |

Influence of Trimethylamine N-oxide (dihydrate) on Membrane Fluidity, Permeability, and Integrity

By altering the physical properties of the lipid bilayer, Trimethylamine N-oxide (TMAO) has a marked influence on membrane fluidity, permeability, and structural integrity. The increased packing density and enhanced orientational order of lipid molecules, as shown by simulations, directly translate to a decrease in membrane fluidity. nih.govresearchgate.net

A key indicator of membrane fluidity is the main phase transition temperature (Tm), at which the membrane shifts from a rigid gel state to a more fluid liquid-crystalline state. Studies have shown that the presence of TMAO increases this fluid-to-gel phase transition temperature. nih.govresearchgate.netnih.gov This means that at a given temperature, a membrane exposed to TMAO will be more ordered and less fluid. This effect is particularly relevant under conditions of environmental stress. For instance, under dehydration stress, TMAO reinforces the fluid-to-gel phase transition. nih.gov Similarly, under high hydrostatic pressure, TMAO promotes the phase transition to the gel state at a lower pressure than would occur otherwise, again indicating a reduction in fluidity. nih.gov The exclusion of TMAO from the membrane surface is a primary driver for this stabilization of the more ordered gel phase. nih.gov

While TMAO generally decreases the passive diffusion of molecules across the membrane by increasing its order, some studies have noted context-dependent effects on vascular permeability. In specific biological settings, such as under diabetic conditions, TMAO was found to increase vascular permeability, an effect linked to the upregulation of inflammatory cytokines and Vascular Endothelial Growth Factor (VEGF) rather than a direct physical alteration of the lipid barrier's permeability. nih.gov

The table below details the observed effects of TMAO on key membrane properties.

Table 2: Effects of TMAO on Membrane Physical Properties

| Property | Observed Effect | Underlying Mechanism |

|---|---|---|

| Fluidity | Decreased | Increased lipid packing density and orientational order. nih.govresearchgate.net |

| Phase Transition Temperature (Tm) | Increased | Stabilization of the more ordered gel phase; dehydration of head groups. nih.govnih.gov |

| Integrity under Stress | Stabilizes membrane against osmotic and pressure stress | Promotes a more compact, ordered state, reinforcing the gel phase. nih.govnih.gov |

| Permeability | Generally Decreased | Tighter lipid packing creates a less permeable barrier. |

Effects of Trimethylamine N-oxide (dihydrate) on Membrane Protein Conformation and Function

Trimethylamine N-oxide (TMAO) is widely recognized as a chemical chaperone or protecting osmolyte that stabilizes the structure and function of proteins, including those embedded within or associated with cell membranes. nih.govrsc.org It effectively counteracts the denaturing effects of physical stressors like high pressure and chemical denaturants such as urea. nih.govnih.gov

The primary mechanism for this protein stabilization is the "osmophobic effect" or preferential exclusion. rsc.org TMAO is unfavorably excluded from the vicinity of the protein's surface, which raises the energetic cost of protein unfolding, as unfolding would expose more surface area to the TMAO-rich solution. This effectively pushes the thermodynamic equilibrium towards the more compact, native folded state. nih.gov Molecular dynamics simulations have refined this picture, suggesting TMAO organizes water at the protein interface. It can form two shells: a sparsely populated inner shell that may bind to specific amino acid side chains and a more influential outer shell that enhances the hydrogen-bonding network of water, thereby promoting protein hydration and stability. nih.gov Another proposed mechanism is that TMAO acts as a "nano-crowder," entropically stabilizing the folded state by reducing the available volume for the unfolded polypeptide chain. nih.gov

However, the interaction is complex and can be context-dependent. Some studies suggest direct, albeit weak, hydrophobic interactions can occur between TMAO and proteins. rsc.org The importance of the aqueous environment is critical; in a non-aqueous solvent like hexane, TMAO was found to directly bind and deactivate an enzyme, a function it does not perform in water. rsc.org

Furthermore, TMAO's influence extends to cellular signaling pathways related to protein folding. It has been shown to induce the Unfolded Protein Response (UPR) by directly activating PERK, a transmembrane protein that acts as a sensor for endoplasmic reticulum (ER) stress. nih.gov Conversely, for some proteins like carbonic anhydrase, TMAO has been reported to inhibit the folding pathway by affecting the slow cis-trans isomerization of proline residues. nih.gov TMAO is also recognized as a substrate for various membrane transporter proteins, such as OCT2 and efflux transporters like MDR1 and MRP2, indicating direct interaction with and transport by these functional membrane proteins. nih.gov

Interactions of Trimethylamine N Oxide Dihydrate with Biological Pathways and Systems

Impact of Trimethylamine (B31210) N-oxide (dihydrate) on Microbial Metabolism and Growth

Certain bacteria can utilize TMAO not just as a nitrogen or carbon source but as a means to generate energy. Studies have shown that for some marine heterotrophic bacteria, TMAO is an important nutrient. researchgate.net These bacteria possess specific uptake and catabolism mechanisms, such as the TMAO-specific ATP-binding cassette (ABC) transporter, designated TmoXWV, which facilitates the entry of TMAO into the cell. researchgate.net Once inside, enzymes like TMAO demethylase (Tdm) can break down TMAO, releasing dimethylamine (B145610) (DMA) and formaldehyde (B43269). researchgate.net

In the context of energy conservation, the reduction of TMAO is coupled to ATP synthesis. For bacteria like Proteus NTHC 153, the presence of TMAO in a growth medium doubles the molar growth yield from substrates like glucose and pyruvate. nih.gov This indicates that the reduction of TMAO is linked to an oxidative phosphorylation process, providing a significant energy advantage over simple fermentation. nih.gov The ability to use non-fermentable substrates such as L-lactate and formate (B1220265) for growth in the presence of TMAO further underscores its role in efficient energy conservation through anaerobic respiration. nih.gov

The availability of TMAO can significantly shape the composition and dynamics of a microbial community. In marine environments, the genes responsible for TMAO catabolism are highly expressed, suggesting that the ability to metabolize this compound is a key factor for the success of abundant heterotrophic bacteria like Roseobacter and SAR11. researchgate.net

In the mammalian gut, the production of TMAO is a co-metabolic process that relies on the activity of the intestinal microbiota. nih.gov The balance and diversity of the gut microbiota determine the rate of conversion of dietary precursors like choline (B1196258) and L-carnitine into trimethylamine (TMA), the precursor to TMAO. nih.govsemanticscholar.org The presence of TMAO and its precursors can, in turn, influence the microbial balance. Systemic inflammation, for instance, can suppress the host's ability to convert TMA to TMAO, which may alter the gut environment and the microbes that thrive there. mdpi.com The ability of certain bacteria to use TMAO for respiration gives them a competitive advantage over organisms that can only perform fermentation, thereby influencing the structure of the microbial ecosystem.

One of the most critical roles of TMAO in microbial metabolism is serving as a terminal electron acceptor in anaerobic respiration. libretexts.org This process allows bacteria to generate ATP via an electron transport chain in the absence of oxygen. nih.gov Many members of the Proteobacteria, including Escherichia coli and Shewanella species, can perform TMAO respiration. asm.org

The process stimulates both the anaerobic growth rate and the growth yield. nih.gov In E. coli, electrons from substrates like formate and NADH are transferred through a specific cytochrome pathway to a terminal enzyme, the TMAO reductase, which then reduces TMAO to TMA. nih.gov This respiratory pathway involves specific cytochromes that are distinct from those used in aerobic respiration and are located at the periplasmic surface of the cytoplasmic membrane. nih.gov The ability to use TMAO as a terminal electron acceptor is considered a widespread trait among bacteria in environments where TMAO is readily available, such as in marine ecosystems and the gut of animals that consume marine life.

Table 1: Components of the Trimethylamine N-oxide (TMAO) Anaerobic Respiratory Pathway

| Component | Role | Example Organisms | Source(s) |

| Electron Donors | Provide electrons to the transport chain. | Proteus NTHC 153, E. coli | nih.govnih.gov |

| Formate, NADH, L-Lactate, Pyruvate, Glucose | |||

| Electron Transport Chain | Transfers electrons to the terminal reductase. | E. coli | nih.gov |

| Cytochromes (e.g., peaks at 548, 552, 554, 557 nm) | |||

| Terminal Reductase | Catalyzes the final step of electron transfer to TMAO. | Shewanella oneidensis, E. coli | asm.orgntu.ac.uk |

| TMAO Reductase (e.g., TorA, BisC) | |||

| Terminal Electron Acceptor | Accepts electrons at the end of the chain. | Widespread (e.g., Proteus, Salmonella, E. coli) | libretexts.org |

| Trimethylamine N-oxide (TMAO) |

Regulation of Gene Expression by Trimethylamine N-oxide (dihydrate)

TMAO and its metabolic pathway can exert significant regulatory effects on gene expression in both microbial and host systems, influencing a wide array of cellular processes through transcriptional and translational control.

TMAO influences cellular processes by modulating the expression of genes and proteins involved in inflammation, metabolism, and cellular stress. In macrophages, TMAO has been shown to upregulate the expression of scavenger receptors, which can promote foam cell formation. mdpi.comfrontiersin.org It can also trigger inflammatory pathways by activating the NLRP3 inflammasome and the NF-κB signaling pathway. researchgate.netnih.gov

At the translational level, TMAO can induce endoplasmic reticulum stress by activating the PERK protein kinase. Activated PERK phosphorylates the eukaryotic translation initiation factor 2α (eIF2α), leading to an inhibition of global protein synthesis and the activation of transcription factors that manage the stress response. frontiersin.orgnih.gov Furthermore, TMAO can modulate the expression of microRNAs (miRNAs), such as miR-21-5p and miR-30c-5p, which are small non-coding RNAs that regulate gene expression post-transcriptionally, often by inhibiting translation. nih.gov This modulation affects the expression of their target genes, linking TMAO to the epigenetic regulation of cellular functions. nih.gov

Specific genes and regulatory networks that respond to TMAO have been identified. In the bacterium Shewanella oneidensis, the TorS/TorR two-component system regulates the response to TMAO. asm.org The response regulator, TorR, binds to a specific DNA operator site—a direct repeat of the sequence TTCATAN4TTCATA—to control gene expression. This binding activates the torECAD operon, which encodes the TMAO respiratory system, and another gene, torF. Simultaneously, TorR represses its own gene, torR, in a negative feedback loop. asm.org

In host systems, the gene for flavin-containing monooxygenase 3 (Fmo3), the enzyme that converts TMA to TMAO, is itself subject to complex regulation. nih.gov The nuclear receptor FXR (Farnesoid X Receptor) can regulate Fmo3 expression, and functional FXR Response Elements (FXREs) have been identified near the Fmo3 gene locus. nih.gov Other studies using transcriptomic analysis have identified that TMAO can influence the expression of genes like Sirt1, which is involved in inflammation and cellular metabolism. researchgate.net Additionally, single-cell RNA sequencing has revealed that TMAO supplementation in mice upregulates apoptotic gene signatures while downregulating genes related to extracellular matrix organization and collagen formation in vascular smooth muscle cells. biorxiv.org

Table 2: Examples of Trimethylamine N-oxide (TMAO)-Responsive Genes and Regulatory Systems

| Gene/Operon | Function | Regulatory System/Factor | Effect of TMAO | Organism/Cell Type | Source(s) |

| torECAD | TMAO respiratory system | TorS/TorR two-component system | Induction | Shewanella oneidensis | asm.org |

| torF | Unknown function, related to TMAO respiration | TorS/TorR two-component system | Induction | Shewanella oneidensis | asm.org |

| torR | Response regulator for TMAO | TorR (autoregulation) | Repression | Shewanella oneidensis | asm.org |

| Fmo3 | Converts TMA to TMAO | Farnesoid X Receptor (FXR) | Regulation | Mouse, Human | nih.gov |

| Sirt1 | Deacetylase involved in metabolism/inflammation | Not specified | Inhibition/Downregulation | Mouse arterial tissue | researchgate.net |

| Apoptotic Genes | Promote programmed cell death | Not specified | Upregulation | Mouse vascular smooth muscle cells | biorxiv.org |

| Collagen Genes | Extracellular matrix formation | Not specified | Downregulation | Mouse vascular smooth muscle cells | biorxiv.org |

| Scavenger Receptors (e.g., CD36) | Cholesterol uptake | Not specified | Upregulation | Macrophages | mdpi.comnih.gov |

| miR-21-5p, miR-30c-5p | microRNAs regulating gene expression | Not specified | Upregulation | HEPG-2 cells (human liver) | nih.gov |

Signaling Pathways Mediated by Trimethylamine N-oxide (dihydrate) in Gene Regulation

Trimethylamine N-oxide (TMAO), a metabolite derived from gut microbiota, is increasingly recognized for its role in modulating various signaling pathways that are crucial for gene regulation. mdpi.com Its influence extends to processes such as cholesterol homeostasis, inflammatory responses, and cellular stress, implicating it in the progression of various chronic diseases. mdpi.comunc.edu

One of the key mechanisms by which TMAO influences gene regulation is through its interaction with the endoplasmic reticulum (ER) stress kinase PERK (EIF2AK3). nih.gov Research has revealed that TMAO can directly bind to and activate PERK at physiologically relevant concentrations. nih.gov This activation selectively triggers the PERK branch of the unfolded protein response, leading to the induction of the transcription factor FoxO1, a significant driver of metabolic disease. nih.gov

In the context of atherosclerosis, TMAO has been shown to mediate its effects through complex signaling cascades. For instance, TMAO can upregulate the expression of macrophage scavenger receptors, which contributes to the formation of foam cells, a hallmark of atherosclerotic plaques. mdpi.com Furthermore, TMAO can influence the expression of genes involved in cholesterol and bile acid metabolism by impairing the Farnesoid X receptor (FXR) target genes, such as cyp7a1 and cyp27a1. mdpi.com

Another significant signaling axis affected by TMAO involves the lncRNA NEAT1, miR-370-3p, and the signal transducer and activator of transcription 3 (STAT3). nih.gov Studies have demonstrated that TMAO can increase the levels of NEAT1. NEAT1, in turn, acts as a sponge for miR-370-3p, leading to an increased expression of its target, STAT3. nih.gov The activation of STAT3 promotes the expression of flavin-containing monooxygenase-3 (FMO3), the enzyme responsible for converting trimethylamine (TMA) to TMAO, thus creating a positive feedback loop that can exacerbate conditions like atherosclerosis. nih.gov

Moreover, TMAO has been found to modulate pathways related to apoptosis and extracellular matrix (ECM) organization in vascular smooth muscle cells (vSMCs). biorxiv.org Single-cell RNA sequencing analyses have shown that TMAO supplementation upregulates apoptotic gene signatures while downregulating genes involved in ECM organization and collagen formation in vSMCs. biorxiv.org This can lead to reduced fibrous cap thickness, a marker of atherosclerotic plaque instability. biorxiv.org

Conversely, some studies highlight a protective role for TMAO through the activation of the Nrf2 signaling pathway. researchgate.net TMAO treatment has been shown to increase the expression of Nrf2 and its downstream antioxidant genes, including HO-1, NQO1, and CAT, in skeletal muscle, thereby counteracting exercise-induced oxidative stress. researchgate.net

Influence of Trimethylamine N-oxide (dihydrate) on Specific Enzyme Systems and Metabolic Fluxes

Modulation of Redox Reactions and Electron Transfer Chains by Trimethylamine N-oxide (dihydrate)

Trimethylamine N-oxide (TMAO) plays a significant role as a substrate in the redox reactions of various microorganisms, particularly in their anaerobic respiration. Certain bacteria utilize TMAO as a terminal electron acceptor in their electron transport chains, a process catalyzed by the enzyme Trimethylamine N-oxide reductase (TMAO reductase). wikipedia.org This enzyme facilitates the reduction of TMAO to trimethylamine (TMA). wikipedia.org

TMAO reductase, with the EC number 1.7.2.3, is an oxidoreductase that acts on nitrogenous compounds, using a cytochrome as an electron acceptor. wikipedia.org In bacteria like E. coli and the photosynthetic Roseobacter denitrificans, the enzyme can accept electrons from cytochromes to carry out the reduction. wikipedia.org The reaction is fundamental for the anaerobic growth of these bacteria on non-fermentable carbon sources. wikipedia.org

In mammalian systems, TMAO has been linked to the modulation of oxidative stress. Research indicates that TMAO can enhance antioxidant defenses by activating the Nrf2 signaling pathway. researchgate.net This leads to an increased expression of several antioxidant enzymes, including glutathione (B108866) peroxidase, heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and catalase (CAT). researchgate.net By bolstering these antioxidant systems, TMAO can help mitigate cellular damage from reactive oxygen species. researchgate.net

Effects of Trimethylamine N-oxide (dihydrate) on Central Carbon and Nitrogen Metabolism Pathways

The influence of Trimethylamine N-oxide (dihydrate) on central metabolism is primarily linked to the nitrogen metabolism pathway involving its precursor, trimethylamine (TMA). TMA is generated by gut microbiota from dietary nutrients rich in choline, phosphatidylcholine, and L-carnitine. mdpi.comyoutube.com This microbial conversion represents a key step in nitrogen transformation within the host.

The TMA produced in the gut is absorbed and transported to the liver, where the flavin-containing monooxygenase 3 (FMO3) enzyme oxidizes it to TMAO. youtube.comresearchgate.net This process is a part of xenobiotic metabolism but also intrinsically linked to the host's handling of nitrogenous compounds derived from the diet and gut microbiome. researchgate.net The efficiency of this conversion can impact the circulating levels of TMAO. mdpi.com A rare genetic disorder known as trimethylaminuria results from a deficiency in FMO3 activity, leading to an accumulation of TMA. wikipedia.org

The metabolic pathway starting from L-carnitine involves its conversion to γ-butyrobetaine and then to TMA, which is subsequently converted to TMAO. mdpi.com This connects the metabolism of this important amino acid derivative to the TMAO pathway.

The following table summarizes the key molecules and their roles in the metabolic pathway leading to TMAO formation.

| Molecule | Role in Pathway |

| Choline / Phosphatidylcholine | Dietary precursors metabolized by gut microbiota to produce TMA. mdpi.com |

| L-Carnitine | Dietary precursor converted by gut microbiota to TMA, via γ-butyrobetaine. mdpi.com |

| Trimethylamine (TMA) | An intermediate product of gut microbial metabolism; a nitrogenous compound. wikipedia.org |

| Flavin-containing monooxygenase 3 (FMO3) | A liver enzyme that oxidizes TMA to TMAO. youtube.comresearchgate.net |

| Trimethylamine N-oxide (TMAO) | The final product of the pathway, a nitrogen-containing amine oxide. wikipedia.org |

Enzymatic Reactivity and Inhibition Studies with Trimethylamine N-oxide (dihydrate)

The enzymatic landscape involving TMAO is characterized by enzymes responsible for its synthesis and degradation, as well as enzymes whose activity is modulated by TMAO.

Enzymes Synthesizing and Degrading TMAO:

Flavin-containing monooxygenase 3 (FMO3): This is the primary enzyme in humans responsible for the synthesis of TMAO from TMA. researchgate.net FMO3 is a liver monooxygenase, and its activity is a critical determinant of plasma TMAO levels. mdpi.com Inhibition studies have shown that compounds like naringin (B1676962) and paeoniflorin (B1679553) can downregulate FMO3 activity, thereby reducing TMAO biosynthesis. nih.gov

Trimethylamine N-oxide reductase (TMAO reductase): Found in various bacteria, this enzyme catalyzes the reduction of TMAO back to TMA. wikipedia.org This is a crucial reaction for anaerobic respiration in these microorganisms. wikipedia.org

Choline TMA-lyase: This gut microbial enzyme is responsible for converting choline into TMA. nih.gov Inhibition of this enzyme is a therapeutic strategy to lower TMAO levels. nih.gov Novel inhibitors such as iodomethylcholine (IMC) and fluoromethylcholine (FMC) have been developed to potently block this enzyme without significant systemic toxicity. nih.gov

Enzymes Modulated by TMAO: Studies have shown that TMAO can influence the activity of other enzymes. It has been observed to inhibit the folding of carbonic anhydrase, a protein with slow folding kinetics, by affecting proline cis-trans isomerization. nih.gov Conversely, TMAO is known to act as a chemical chaperone, potentially restoring the function of certain mutant proteins. nih.gov However, its effects are protein-dependent. For example, at high concentrations, TMAO has been found to destabilize the hydrophobic pockets and active site of the enzyme stem bromelain. researchgate.netnih.gov

The table below details key enzymes and their interactions related to TMAO.

| Enzyme | Interaction with TMAO | Key Findings |